3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile
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Overview
Description
3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile is a complex organic compound that features a triazolopyrimidine core structure
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole-containing scaffolds, which are present in this compound, are unique heterocyclic compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of Action
It is known that 1,2,4-triazoles, a key component of this compound, interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
Compounds containing 1,2,4-triazole scaffolds have been reported to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to downstream effects that contribute to its therapeutic potential.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo . These studies can provide insights into the compound’s ADME properties and their impact on bioavailability.
Result of Action
It is known that compounds containing 1,2,4-triazole scaffolds have shown potential pharmaceutical activity against various diseases . This suggests that the compound may have a variety of molecular and cellular effects, depending on the specific disease or condition being treated.
Action Environment
It is known that the synthesis of 1,2,4-triazole-containing scaffolds has several advantages, including good yields, ease of operation, environmental benignness, relatively short reaction times, and the possibility to use a wide range of substrates . This suggests that the compound’s action, efficacy, and stability may be influenced by various environmental factors, such as temperature, pH, and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the fluoroanilino and benzonitrile groups. Common reagents used in these reactions include various anilines, nitriles, and triazoles, often under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Phosphorus-containing compounds: Investigated for their electronic properties.
Uniqueness
3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile is unique due to its specific triazolopyrimidine core and the presence of a fluoroanilino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[[7-(4-fluoroanilino)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O/c1-13-9-18(23-17-7-5-16(21)6-8-17)24-19-25-26(20(28)27(13)19)12-15-4-2-3-14(10-15)11-22/h2-10H,12H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSRDWMEYKXIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN(C(=O)N12)CC3=CC(=CC=C3)C#N)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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